![molecular formula C8H11Cl2N5 B1392809 [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride CAS No. 1258650-65-5](/img/structure/B1392809.png)
[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride
Overview
Description
[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride is a chemical compound that features a pyridine ring fused with a 1,2,4-triazole ring, and an amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Introduction of the Amine Group: The amine group is added via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, potentially altering its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups to the pyridine or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest for developing new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for creating a wide range of products.
Mechanism of Action
The mechanism of action of [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanol
- [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methyl chloride
- [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methylamine
Uniqueness
Compared to similar compounds, [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the pyridine and triazole rings, along with the amine group, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Biological Activity
[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly in the context of anticancer properties and enzyme inhibition.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C8H11Cl2N5 |
Molecular Weight | 248.11 g/mol |
IUPAC Name | (3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride |
Appearance | White powder |
Storage Temperature | Room Temperature (RT) |
Structural Analysis
The molecular structure features a pyridine ring fused with a triazole moiety. The bond connecting the triazole and pyridine rings is a single bond, allowing for rotation which may influence the compound's biological interactions. The nitrogen atoms in the triazole ring are pivotal for its biological activity, often participating in hydrogen bonding with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative A | MCF-7 | 0.48 |
Triazole Derivative B | HCT116 | 0.19 |
Reference Compound (Doxorubicin) | MCF-7 | 1.93 |
These results indicate that certain triazole derivatives possess higher activity than established chemotherapeutic agents like doxorubicin .
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated that these triazoles can arrest cell proliferation at the G1 phase and activate caspase pathways leading to programmed cell death .
Enzyme Inhibition
In addition to anticancer properties, this compound has been studied for its inhibitory effects on various enzymes:
- Tyrosine Kinase Inhibition : Compounds in this class have shown selective inhibition of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression .
- Histone Deacetylase (HDAC) Inhibition : Some derivatives exhibit HDAC inhibitory activity that can lead to altered gene expression profiles in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where this compound was included as a lead compound. The study demonstrated that modifications to the pyridine ring significantly influenced both potency and selectivity against cancer cell lines.
Example Case Study Results:
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Triazole Derivative C | HDAC | 20 |
Triazole Derivative D | TYK2 | 15 |
These findings suggest that structural modifications can enhance biological activity and selectivity towards specific targets.
Properties
IUPAC Name |
(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-7-11-8(13-12-7)6-2-1-3-10-5-6;;/h1-3,5H,4,9H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEAQNCWZGEBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-65-5 | |
Record name | [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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